Fmoc-homoPhe(F)5-OH
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Overview
Description
Fmoc-homoPhe(F)5-OH: is a derivative of phenylalanine, an amino acid, with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group is a base-labile protecting group that is commonly used to protect the amino group of amino acids during peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-homoPhe(F)5-OH involves the protection of the amino group of homo-phenylalanine with the Fmoc group. This can be achieved by reacting homo-phenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions typically involve stirring the mixture at room temperature for several hours until the reaction is complete.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Fmoc-homoPhe(F)5-OH undergoes various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under specific conditions to form corresponding quinones.
Reduction: The carbonyl group in the Fmoc moiety can be reduced to form alcohols.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like piperidine in dimethylformamide (DMF) for Fmoc deprotection.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of deprotected amino acids or peptides.
Scientific Research Applications
Chemistry: Fmoc-homoPhe(F)5-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the sequential addition of amino acids to form complex peptides .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents .
Medicine: this compound is used in the synthesis of peptide-based drugs that target specific receptors or enzymes in the body. These drugs have applications in treating various diseases, including cancer and metabolic disorders .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery and tissue engineering .
Mechanism of Action
The mechanism of action of Fmoc-homoPhe(F)5-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group of homo-phenylalanine during the synthesis process, preventing unwanted side reactions. The Fmoc group is removed under basic conditions, allowing the amino group to participate in peptide bond formation . The molecular targets and pathways involved depend on the specific peptide or protein being synthesized and its intended application .
Comparison with Similar Compounds
Fmoc-Phe-OH: A similar compound with a phenylalanine backbone instead of homo-phenylalanine.
Fmoc-Phg-OH: A derivative of phenylglycine with an Fmoc protecting group.
Fmoc-Leu-OH: A leucine derivative with an Fmoc protecting group.
Uniqueness: Fmoc-homoPhe(F)5-OH is unique due to the presence of the homo-phenylalanine backbone, which provides different steric and electronic properties compared to other Fmoc-protected amino acids. This uniqueness allows for the synthesis of peptides with specific structural and functional characteristics .
Properties
Molecular Formula |
C25H18F5NO4 |
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Molecular Weight |
491.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid |
InChI |
InChI=1S/C25H18F5NO4/c26-19-16(20(27)22(29)23(30)21(19)28)9-10-18(24(32)33)31-25(34)35-11-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-8,17-18H,9-11H2,(H,31,34)(H,32,33) |
InChI Key |
ADVWUSYRLJIBFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)O |
Origin of Product |
United States |
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